Kinase Inhibitor Scaffold Potential
Pyrazole-5-carboxamide derivatives, including those with a 4-bromophenyl substitution, are recognized as privileged scaffolds in kinase inhibitor development [1]. While the specific compound lacks published IC50 data, the class has demonstrated growth arrest induction in cancer cells [2]. The 4-bromophenyl group is a known kinase-binding motif, offering a specific, well-characterized pharmacophore for rational design, unlike alternative halogen substitutions (e.g., 4-fluorophenyl or 4-chlorophenyl) which may exhibit altered binding kinetics and selectivity [3].
| Evidence Dimension | Kinase Inhibition Potential |
|---|---|
| Target Compound Data | Pyrazole-5-carboxamide with 4-bromophenyl substituent |
| Comparator Or Baseline | Alternative pyrazole-5-carboxamides with different aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) |
| Quantified Difference | Not quantified; inferred from structural class |
| Conditions | Inferred from class-level kinase inhibition studies |
Why This Matters
The specific 4-bromophenyl substitution pattern is a defined, testable chemotype for kinase inhibitor SAR campaigns, reducing the ambiguity associated with less-characterized analogs.
- [1] Persson T, Yde CW, Rasmussen JE, et al. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Org Biomol Chem. 2007;5(24):3963-3970. View Source
- [2] Persson T, Yde CW, Rasmussen JE, et al. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Org Biomol Chem. 2007;5(24):3963-3970. View Source
- [3] Le TG, Kundu A, Ghoshal A, et al. Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. J Med Chem. 2019;62(7):3367-3380. View Source
